6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid
CAS No.: 254737-61-6
Cat. No.: VC18200237
Molecular Formula: C21H16N2O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254737-61-6 |
|---|---|
| Molecular Formula | C21H16N2O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H16N2O4/c24-20(25)13-9-10-19(22-11-13)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,25)(H,22,23,26) |
| Standard InChI Key | XNVMLWFJIAKTRG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid belongs to the class of Fmoc-protected amino acid derivatives, combining a pyridinecarboxylic acid moiety with a fluorenylmethyl-based protecting group. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.4 g/mol. The IUPAC name, 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid, reflects its structural duality: a nicotinic acid scaffold (pyridine-3-carboxylic acid) modified at the 6-position by an Fmoc-protected amino group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 254737-61-6 |
| Molecular Formula | C₂₁H₁₆N₂O₄ |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C(=O)O |
| InChI Key | XNVMLWFJIAKTRG-UHFFFAOYSA-N |
| PubChem CID | 18349341 |
The canonical SMILES string highlights the Fmoc group (C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N) attached to the 6-amino position of nicotinic acid, while the InChI key provides a unique identifier for computational referencing .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nicotinic acid typically involves Fmoc protection of 6-aminonicotinic acid. A standard protocol includes:
-
Activation of Fmoc-Cl: (9H-Fluoren-9-yl)methyl carbonochloridate (Fmoc-Cl) reacts with 6-aminonicotinic acid in the presence of a base (e.g., sodium bicarbonate) .
-
Coupling Reaction: The chloroformate group of Fmoc-Cl nucleophilically attacks the amino group of 6-aminonicotinic acid, forming a stable carbamate bond.
-
Purification: Crude product isolation via precipitation or chromatography yields the final compound .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Key applications include:
-
Amino Acid Protection: The Fmoc group shields the amino functionality during peptide chain elongation, preventing undesired side reactions .
-
Selective Deprotection: Mild base treatment (e.g., piperidine) removes the Fmoc group while preserving acid-sensitive residues .
Nicotinic Acid as a Pharmacophore
The nicotinic acid component introduces a pyridine ring, enabling hydrogen bonding and π-π interactions in target biomolecules. This structural feature is exploited in designing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume